molecular formula C16H13NO5 B3904546 2-acetyl-4-methylphenyl 4-nitrobenzoate

2-acetyl-4-methylphenyl 4-nitrobenzoate

Cat. No.: B3904546
M. Wt: 299.28 g/mol
InChI Key: TWRMLKRWFRJEIL-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C16H13NO4. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(2-acetyl-4-methylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-3-8-15(14(9-10)11(2)18)22-16(19)12-4-6-13(7-5-12)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRMLKRWFRJEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyl-4-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 2-Carboxy-4-methylphenyl 4-nitrobenzoate.

    Reduction: 2-Acetyl-4-methylphenyl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-methylphenyl 3-nitrobenzoate
  • 2-Acetyl-4-methylphenyl 2-nitrobenzoate
  • 2-Acetyl-4-methylphenyl 4-aminobenzoate

Uniqueness

2-Acetyl-4-methylphenyl 4-nitrobenzoate is unique due to the specific positioning of the acetyl and nitro groups, which confer distinct chemical and biological properties

Q & A

Q. What are the optimal synthetic routes for 2-acetyl-4-methylphenyl 4-nitrobenzoate in laboratory settings?

The compound can be synthesized via direct esterification of 4-nitrobenzoic acid derivatives with phenolic alcohols. Key methodologies include:

  • Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid under reflux conditions with stoichiometric alcohol, followed by purification via recrystallization or column chromatography .
  • Catalytic methods : Ultradispersed natural zeolites enhance reaction efficiency by reducing activation energy. Ultrasound or microwave-assisted techniques accelerate reaction kinetics, improving yield and reducing side products .
  • Purification : Distillation (e.g., rectification columns with optimized feed rates and reflux ratios) ensures high purity, as demonstrated in ethyl 4-nitrobenzoate production .

Q. How can the purity and structural integrity of synthesized this compound be confirmed?

Analytical validation requires a multi-technique approach:

  • Spectroscopy : FT-IR for functional group identification (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro group at ~1520 cm⁻¹) and NMR (¹H/¹³C) to confirm molecular connectivity .
  • Chromatography : GC-MS or HPLC quantifies purity and detects residual reactants/side products .
  • Elemental analysis : Validates stoichiometric composition (C, H, N) with <1% deviation .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s crystal structure?

Discrepancies often arise from polymorphism or co-crystallization. Mitigation strategies include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions and identifies unexpected components (e.g., co-crystals with 4-nitrobenzoate derivatives) .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries to detect anomalies. For example, cyclohexylammonium 4-nitrobenzoate studies combined SCXRD with DFT to validate nonlinear optical properties .
  • Thermal analysis : TGA-DSC identifies phase transitions or decomposition events that may indicate structural instability .

Q. How do microbial degradation pathways inform environmental impact assessments of 4-nitrobenzoate derivatives?

Pseudomonas fluorescens metabolizes 4-nitrobenzoate via a reductive pathway:

  • Step 1 : 4-Nitrobenzoate → 4-hydroxylaminobenzoate (NADPH-dependent reductase) .
  • Step 2 : Further reduction to 3,4-dihydroxybenzoate, which is mineralized into CO₂ and NH₄⁺ .
  • Implications : Assess biodegradation efficiency under varying conditions (pH, temperature, co-substrates) to model environmental persistence and toxicity .

Q. What advanced spectroscopic techniques characterize non-linear optical (NLO) properties in nitrobenzoate esters?

Key methodologies include:

  • UV-Vis-NIR spectroscopy : Determines optical bandgap (e.g., cutoff wavelength at 263 nm for CYH4NBA) and charge-transfer transitions .
  • Z-scan technique : Quantifies third-order nonlinear susceptibility (χ³) and optical limiting thresholds for laser applications .
  • Dielectric studies : Evaluates polarization behavior and dipole interactions under alternating electric fields .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability data for nitrobenzoate esters?

Contradictions may stem from impurities or polymorphic forms. Recommended actions:

  • Reproducibility checks : Repeat synthesis/purification under controlled conditions (e.g., solvent, cooling rate) .
  • High-resolution techniques : Use variable-temperature XRD to monitor structural changes during heating .
  • Cross-validation : Compare TGA-DSC results with computational models (e.g., molecular dynamics simulations of thermal decomposition) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication ExampleReference
FT-IRC=O (1720 cm⁻¹), NO₂ (1520 cm⁻¹)Functional group validation
¹H NMRδ 8.2–8.4 ppm (aromatic protons)Connectivity analysis
GC-MSRetention time: 8.2 min (ethyl ester)Purity assessment
SCXRDR-factor < 5%Crystal structure resolution

Q. Table 2: Microbial Degradation Metabolites of 4-Nitrobenzoate Derivatives

SubstrateIntermediateEnzyme InvolvedFinal Product
4-Nitrobenzoate4-Hydroxylaminobenzoate4-Nitrobenzoate reductase3,4-Dihydroxybenzoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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